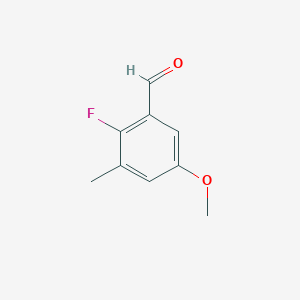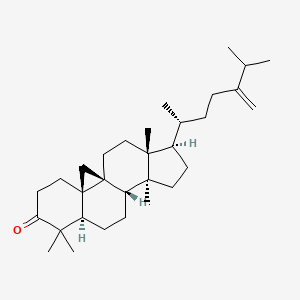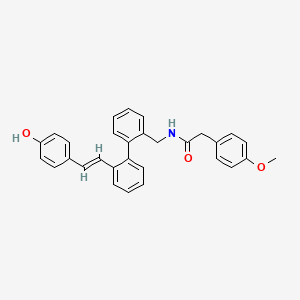
C1-resveratrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .
Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .
Análisis De Reacciones Químicas
Types of Reactions
C1-resveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroresveratrol.
Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Various substituted resveratrol derivatives.
Aplicaciones Científicas De Investigación
C1-resveratrol has a wide range of scientific research applications, including:
Mecanismo De Acción
C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .
Comparación Con Compuestos Similares
C1-resveratrol is often compared with other polyphenolic compounds, such as:
Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.
This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .
Propiedades
Fórmula molecular |
C30H27NO3 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
Clave InChI |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



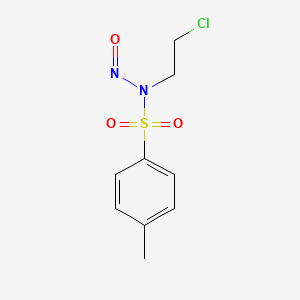
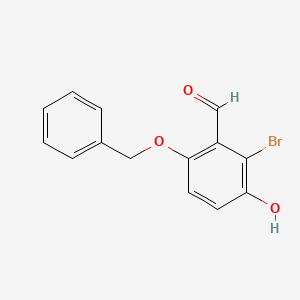

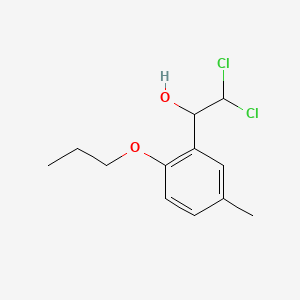
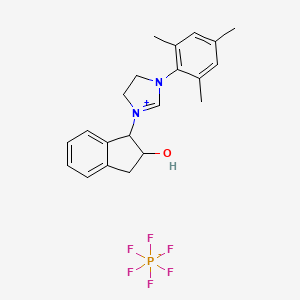
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
